Dimethylmethylenammonium chloride
Overview
Description
Dimethylmethylenammonium chloride, also known as DMMC, is a quaternary ammonium compound that is significant in scientific research . It is an essential intermediate for synthesizing various organic compounds .
Synthesis Analysis
DMMC is widely used as a reagent for synthesizing diverse organic compounds . It plays a crucial role in the synthesis of quaternary ammonium salts, heterocyclic compounds, and other organic substances . Furthermore, DMMC serves as a catalyst in numerous chemical reactions, including the synthesis of beta-lactams and the Friedel-Crafts reaction .
Molecular Structure Analysis
The molecular formula of DMMC is C3H8ClN . The molecular weight is 93.56 .
Chemical Reactions Analysis
DMMC is a versatile compound that plays a crucial role in the synthesis of quaternary ammonium salts, heterocyclic compounds, and other organic substances . It also serves as a catalyst in numerous chemical reactions, including the synthesis of beta-lactams and the Friedel-Crafts reaction .
Physical And Chemical Properties Analysis
DMMC is a colorless or white powder . It has a melting point of 146-148 °C . The molecular weight is 93.56 .
Scientific Research Applications
Synthesis and Chemical Reactions
Dimethylmethylenammonium chloride has been utilized in various chemical syntheses. For instance, it has been employed as a reactive dehydrating agent in the generation of sulfene, facilitating cycloaddition reactions of imines, nitrones, and 1,3-diazabutadiene derivatives with in situ generated sulfene from corresponding sulfonic acids. This methodology offers an efficient entry into various chemical structures, such as 3,4-dihydro-3-phenyl-2H-benzothiazine 1,1-dioxides, 4,5-dihydro-4-(4-oxo-4H-1-benzopyran-3-yl)-3H-1,2,5-benzoxathiazepine 2,2-dioxides, and 2-aryl-5-dimethylamino-5,6-dihydro-2H-1,2,4-thiadiazine 1,1-dioxides (Prajapati et al., 1993).
Polymer Science
In the field of polymer science, Dimethylmethylenammonium chloride (DMAC) derivatives have seen significant applications. For example, the polymerization of dimethyldiallyl ammonium chloride has been extensively studied due to its high positive charge density, ease of molecular weight control, and wide applications in industries like oilfields, papermaking, water treatment, medicine, and cosmetics. The research in this area emphasizes the structure and nature of these polymers, advances in polymerization methods, and the future directions for enhancing the performance of composite coagulants in water treatment (Xu Wen-cai, 2008).
Water Treatment
The application of poly-dimethyldiallylammonium chloride (PDMDAAC) in raw-water treatment has been a subject of significant research. PDMDAAC's role in enhanced coagulation and its safety in potable water production have been reviewed. The use of composite coagulants containing PDMDAAC in treating polluted raw water for potable water production showcases its advantages. This line of research is pivotal for improving the performance of composite coagulants in treating water of various qualities (Zhang Yue-jun, 2011).
Material Science
In material science, the modification of polymers using derivatives of DMAC has been investigated. For instance, dodecyl dimethyl(vinylbenzyl)ammonium chloride was used to alter the properties of polyethylene, focusing on its thermal and mechanical properties. The addition of this compound to polyethylene demonstrated little effect on thermal properties, with a slight improvement in glass temperature, but significantly enhanced the polymer's mechanical properties. This research highlights the potential of using such compounds in applications requiring improved material characteristics (Jiu Li et al., 2013).
Analytical Chemistry
In analytical chemistry, the determination of dimethyl ammonium compounds like ditallow dimethyl ammonium chloride (DTDMAC) in environmental samples has been an area of focus. Various analytical methods, including high-performance liquid chromatography (HPLC) and colorimetric procedures, have been employed to determine the concentration of these compounds in river water, sewage influent, and sewage effluent. These studies are critical for assessing the environmental impact of such compounds and developing efficient methods for their detection and quantification (V. Wee, 1984).
Biomedical Applications
In the biomedical field, the antibacterial properties of quaternary ammonium salts, including dimethyl ammonium derivatives, have been explored. For instance, research on cotton treated with N-halamine and quaternary ammonium salt demonstrated the potential of these compounds in antimicrobial coatings. The study showed that these compounds could inactivate significant amounts of bacteria such as Staphylococcus aureus and Escherichia coli O157:H7, making them suitable for applications requiring antibacterial properties (Y. Liu et al., 2013).
Safety And Hazards
properties
IUPAC Name |
dimethyl(methylidene)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N.ClH/c1-4(2)3;/h1H2,2-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTROANVDZIEGB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952697 | |
Record name | Dimethyl(methylene)iminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylmethylenammonium chloride | |
CAS RN |
30354-18-8 | |
Record name | Methanaminium, N-methyl-N-methylene-, chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30354-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylmethylenammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030354188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl(methylene)iminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylmethylenammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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